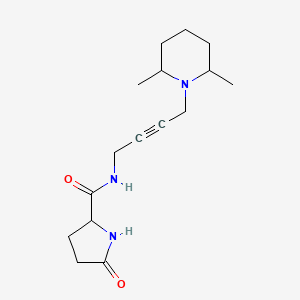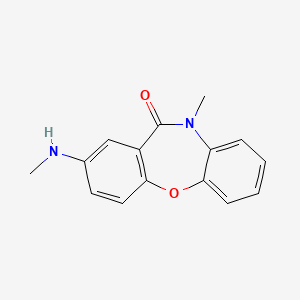
2-Methylamino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylamino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is a complex organic compound that belongs to the class of dibenzoxazepines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylamino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one typically involves multi-step organic reactions. The starting materials are often aromatic compounds that undergo a series of functional group transformations, including nitration, reduction, and cyclization. Common reagents used in these reactions include nitric acid, hydrogen gas, and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylamino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Methylamino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzoxazepine: A parent compound with similar structural features.
Carbamazepine: A well-known anticonvulsant with a related chemical structure.
Oxcarbazepine: Another anticonvulsant with structural similarities.
Uniqueness
2-Methylamino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is unique due to its specific functional groups and molecular configuration, which confer distinct chemical and biological properties
Propiedades
Número CAS |
135810-50-3 |
|---|---|
Fórmula molecular |
C15H14N2O2 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
5-methyl-8-(methylamino)benzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C15H14N2O2/c1-16-10-7-8-13-11(9-10)15(18)17(2)12-5-3-4-6-14(12)19-13/h3-9,16H,1-2H3 |
Clave InChI |
HRODOTXSJWNYLL-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


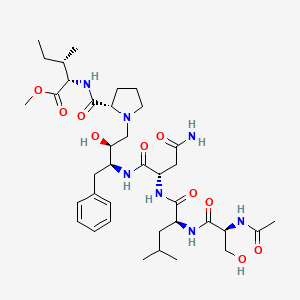
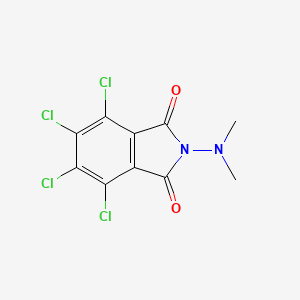
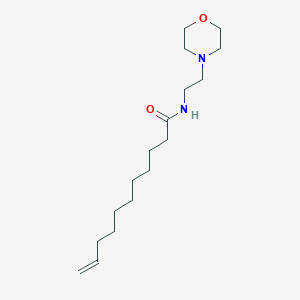
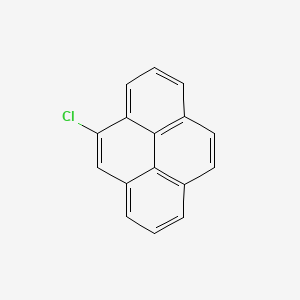


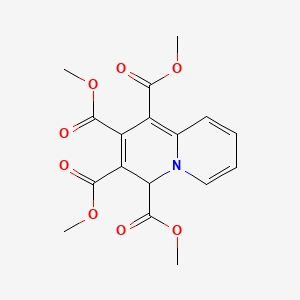


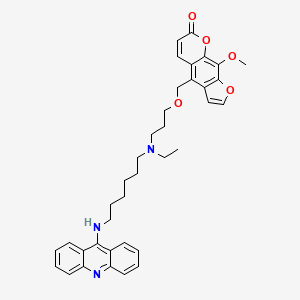
![ethyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B12802609.png)
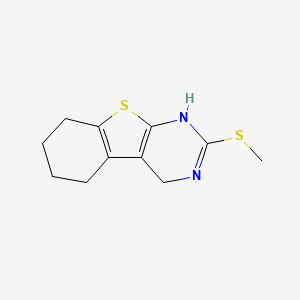
![6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12802618.png)
